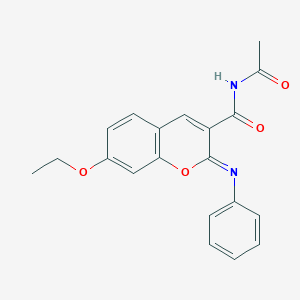

(2Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Description

Geometric (Z/E) Isomerism

The imino group (=N-C₆H₅) at position 2 introduces geometric isomerism . The Z-configuration specifies that the chromene ring and phenyl group reside on the same side of the C=N bond, while the E-configuration would place them on opposite sides. This stereochemical distinction impacts molecular geometry, dipole moments, and intermolecular interactions.

Tautomerism

The compound may exhibit tautomeric equilibria under specific conditions:

- Imino-enamine tautomerism : The imino group (=NH) could tautomerize to an enamine structure (-NH–CH=), though this is less common due to the stability conferred by conjugation with the chromene aromatic system.

- Keto-enol tautomerism : The carboxamide group (-CONH₂) might undergo partial enolization, forming a resonance-stabilized enolate. However, the N-acetyl group reduces this propensity by delocalizing electron density.

Experimental studies on analogous chromene derivatives suggest that the Z-configuration is thermodynamically favored in nonpolar solvents, while tautomeric shifts are more pronounced in protic media.

Synonyms and Registry Numbers

Synonyms

The compound is referenced under multiple nomenclature systems and trade names:

Registry Numbers

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, structurally related analogs include:

- 85146-10-7 : (2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide.

- 7121650 : (Z)-N-acetyl-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide.

- 4098999 : (2Z)-8-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide.

These analogs differ in substituent positions (methoxy vs. ethoxy) but share the core chromene-imino-carboxamide framework. The absence of a specific CAS number for the 7-ethoxy variant highlights the need for further experimental characterization.

Properties

IUPAC Name |

N-acetyl-7-ethoxy-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-3-25-16-10-9-14-11-17(19(24)21-13(2)23)20(26-18(14)12-16)22-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMYDIICUQZSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-ethoxy-4-hydroxycoumarin with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Substituent Variations and Structural Analogues

Chromene derivatives often exhibit diverse pharmacological properties modulated by substituent patterns. Key comparisons include:

Key Observations:

- Substituent Position: Ethoxy at C7 (target) vs. C8 () may alter electronic effects and steric interactions, impacting solubility or receptor binding.

- Phenylimino Modifications: The target lacks a methyl group on the phenylimino moiety compared to ’s 4-methylphenylimino, which could reduce lipophilicity and metabolic stability .

- Functional Groups: The carboxamide in the target contrasts with hydrazide groups in ’s compounds, likely affecting hydrogen-bonding capacity and bioavailability .

Comparison with Phenylimino-Containing Non-Chromene Compounds

Antifungal Cyclohexadienone Derivatives ()

2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienones exhibit antifungal activity against Botrytis cinerea, with potency influenced by substituents:

- 3,5-Dichloro Derivative: Highest activity (likely due to enhanced electrophilicity and cell wall disruption).

- p-Methoxy Derivative: Lowest activity (electron-donating groups may reduce reactivity).

Implications for the Target Compound: Though the target’s chromene core differs from cyclohexadienones, its phenylimino group may similarly interact with fungal cell walls.

Thiazolidinone and Thiazin Derivatives ()

Patents describe enantiomer-enriched thiazolidinone sulfoxides and thiazin-phenylimino indolinones, emphasizing the phenylimino group’s role in pharmacological applications (e.g., antimicrobial or anticancer activity).

Table 1: Structural and Functional Comparison of Chromene Derivatives

Table 2: Antifungal Activity of Phenylimino Derivatives ()

| Compound Substituent | Antifungal Activity (vs. B. cinerea) | Proposed Mechanism |

|---|---|---|

| 3,5-Dichloro | High | Cell wall disruption |

| p-Methoxy | Low | Reduced electrophilicity |

| Target Compound (hypothesis) | Moderate (untested) | Potential cell wall interaction |

Biological Activity

(2Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with an acetyl group and an ethoxy substituent, contributing to its biological properties.

Biological Activity Overview

Research has indicated that compounds within the chromene class exhibit a variety of biological activities, including:

- Antioxidant Activity : Chromenes have been shown to scavenge free radicals, which may help in reducing oxidative stress.

- Anticancer Potential : Some studies suggest that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain chromenes have demonstrated the ability to modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : It can affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

- Interaction with Receptors : The compound may bind to various receptors, influencing cellular responses.

Anticancer Activity

A study conducted on various chromene derivatives, including this compound, showed promising results in inhibiting the growth of breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and disruption of the cell cycle.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Antioxidant Properties

In vitro assays evaluating the antioxidant capacity of this compound revealed that it effectively scavenged DPPH radicals, indicating its potential as a natural antioxidant.

| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 65 |

Q & A

Q. What are the common synthetic routes for (2Z)-N-acetyl-7-ethoxy-2-(phenylimino)-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the chromene core via condensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile or ethyl acetoacetate).

- Step 2 : Introduction of the phenylimino group through Schiff base formation under acidic or basic conditions, requiring precise control of pH and temperature.

- Step 3 : Acetylation of the amino group using acetic anhydride or acetyl chloride in anhydrous solvents like dichloromethane.

- Step 4 : Ethoxy group incorporation via nucleophilic substitution or alkylation, often employing potassium carbonate as a base. Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical for yield improvement .

Q. How is the Z-configuration of the imino group confirmed in this compound?

The Z-configuration is determined using:

- Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments to detect spatial proximity between protons on the imino group and adjacent substituents.

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry. SHELX software is commonly used for structure refinement .

- IR Spectroscopy : Stretching frequencies of the C=N bond (~1600–1650 cm⁻¹) and absence of free amine peaks (~3300 cm⁻¹) validate imine formation .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.

- 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions.

- HPLC-PDA : Assesses purity (>95% required for biological assays).

- X-ray Diffraction : Resolves crystal packing and stereochemical details .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Solutions include:

- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency.

- Design of Experiments (DoE) : Statistical optimization of temperature, concentration, and stoichiometry .

Q. How does the presence of the ethoxy group influence the compound’s biological activity?

The ethoxy group enhances:

- Lipophilicity : Improves membrane permeability, as shown in logP comparisons with methoxy analogs.

- Target Binding : Hydrogen bonding with residues in enzyme active sites (e.g., AKR1B10’s Tyr-49 or His-111).

- Metabolic Stability : Ethoxy substitution reduces oxidative metabolism compared to hydroxyl groups. Comparative studies with des-ethoxy analogs are recommended to isolate its contribution .

Q. What are the challenges in resolving contradictory data between in vitro and in vivo studies?

Discrepancies may arise from:

- Bioavailability Issues : Poor solubility or rapid hepatic metabolism in vivo.

- Off-Target Effects : Interactions with serum proteins or non-specific binding in complex biological systems.

- Model Limitations : Cell lines lacking metabolic enzymes (e.g., CYP450) vs. whole-animal models. Mitigation strategies include pharmacokinetic profiling (e.g., plasma stability assays) and metabolite identification via LC-MS/MS .

Q. How can computational methods predict interaction targets for this compound?

Computational workflows include:

- Molecular Docking : Screening against protein databases (PDB) to identify binding poses. Example: Docking into AKR1B10’s active site using AutoDock Vina.

- QSAR Models : Correlating substituent electronic properties (Hammett constants) with inhibitory potency.

- MD Simulations : Assessing binding stability over time (e.g., 100-ns trajectories in GROMACS). Validation via enzymatic assays (IC50 determination) is critical .

Q. What crystallographic techniques are used to determine its solid-state structure?

Key steps involve:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction using synchrotron radiation.

- Structure Solution : SHELXD for phase problem resolution via dual-space methods.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen atom placement.

- Validation : R-factor analysis and Ramachandran plots to ensure geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.